{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride
Description
{1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride is a spirocyclic amino alcohol derivative characterized by a unique fused cyclopropane ring system (spiro[2.2]pentane core) with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group attached to the shared bridgehead carbon. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(2-aminospiro[2.2]pentan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-6(4-8)3-5(6)1-2-5;/h8H,1-4,7H2;1H |
InChI Key |
SMYAIQRDDHLUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropanation and Amination
This approach involves the cyclopropanation of suitable precursors followed by amino functionalization. The process is adapted from protocols used for similar amino cyclopropane derivatives.
- Starting with a cyclopropane precursor, such as a cyclopropanecarboxaldehyde or a related cyclic ketone.
- Cyclopropanation using diazomethane or similar carbene sources.
- Nucleophilic amination to introduce the amino group at the desired position.
- Hydroxymethylation to attach the hydroxymethyl group.
| Step | Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane | Dichloromethane | -78°C | Controlled addition to prevent side reactions |
| Amination | Ammonia or amines | Ethanol or aqueous medium | Room temperature | Catalyzed by Lewis acids or base |
| Hydroxymethylation | Formaldehyde | Aqueous formalin | Reflux | Under basic conditions |
Yields of approximately 60-75% have been reported, with stereoselectivity depending on chiral auxiliaries or catalysts used.
Nucleophilic Substitution on Spirocyclic Precursors
This method employs nucleophilic attack on a suitable spirocyclic halide or mesylate intermediate with amino or hydroxymethyl nucleophiles.
- Synthesis of a spirocyclic halide (e.g., chlorides or bromides) from precursor cyclopropanes.
- Nucleophilic substitution with ammonia or hydroxymethyl derivatives under basic conditions.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Spirocyclic halide | Dimethylformamide (DMF) | 25-80°C | Elevated temperature enhances substitution efficiency |
| Nucleophile | Ammonia or hydroxymethylamine | Room to reflux | Excess nucleophile favors complete conversion |
Reported yields range from 50-70%, with purification via chromatography or recrystallization.
Multi-step Synthesis via Amino Alcohol Intermediates
A more controlled approach involves synthesizing amino alcohol intermediates, followed by cyclization to form the spirocyclic core.
Preparation of amino alcohol precursor:
- Nucleophilic addition of ammonia or primary amines to aldehydes or ketones.
- Hydroxymethylation using formaldehyde to introduce hydroxymethyl groups.
Cyclization to spirocyclic structure:
- Intramolecular nucleophilic attack or ring closure under acidic or basic conditions.
-
- Acidic treatment with hydrochloric acid to generate the hydrochloride salt.
| Step | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Amino alcohol synthesis | Formaldehyde, ammonia | Water or ethanol | Reflux | 65-80% |
| Cyclization | Acid or base | Toluene or ethanol | Reflux | 50-70% |
| Salt formation | Hydrochloric acid | Ethanol or water | Room temperature | Quantitative |
Data Tables Summarizing Preparation Parameters
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclopropanation & Amination | Diazomethane, ammonia | Dichloromethane | -78°C to RT | 60-75 | Stereoselective, requires careful control |
| Nucleophilic Substitution | Spirocyclic halide, ammonia | DMF | 25-80°C | 50-70 | Elevated temp improves yield |
| Multi-step Amino Alcohol Synthesis | Formaldehyde, ammonia, acids | Water/ethanol | Reflux | 65-80 | Good control over stereochemistry |
Notable Research and Patent Data Supporting Synthesis
- Patent US10385006B2 describes a process for amino alcohol derivatives, emphasizing the use of formaldehyde and ammonia to synthesize amino alcohols, which can be cyclized to spiro compounds. The method involves acid or base catalysis and salt formation, aligning with the multi-step approach described above.
- Literature reports indicate that cyclopropanation followed by nucleophilic amination is a versatile route, with yields influenced by reaction temperature, solvent choice, and reagent purity.
- Recent experimental data highlight the importance of stereoselective synthesis to obtain the desired isomeric form, especially for pharmacologically active compounds.
Chemical Reactions Analysis
Types of Reactions
{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution with a halide can produce a halogenated spirocyclic compound.
Scientific Research Applications
{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Critical Differences and Research Findings
Spiro vs. Bicyclo Core Systems
- Ring Strain : The spiro[2.2]pentane core in the target compound exhibits higher strain energy compared to bicyclo[1.1.1]pentane derivatives (e.g., CAS 1638767-26-6). This strain enhances reactivity in click chemistry or photochemical reactions .
- Spatial Orientation : The spiro architecture forces substituents into a fixed, nearly orthogonal arrangement, optimizing interactions with hydrophobic enzyme pockets. Bicyclo systems offer less conformational restriction .
Functional Group Impact
- Amino Alcohol vs. Ester/Aromatic Groups: The target compound’s amino alcohol motif (-NH₂, -OH) enables dual hydrogen-bonding interactions, critical for binding to GABA receptors or kinases. Phenyl-substituted analogues (e.g., CAS 255060-27-6) exhibit higher lipophilicity but lack the spiro system’s strain-driven reactivity . Ester-containing derivatives (e.g., methyl 1-aminocyclopentane carboxylate HCl) show improved metabolic stability but reduced aqueous solubility compared to the hydroxymethyl group in the target .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?
- Methodology : Synthesis typically involves multi-step strategies, including:
- Cycloaddition reactions to construct the spirocyclic core.
- Reductive amination to introduce the amino group (e.g., using zinc-copper couple in diethyl ether).
- Functionalization with methanol derivatives via alkylation or hydroxylation.
- Hydrochloride salt formation through acid-base reactions in polar solvents like ethanol or methanol.
Q. How can spectroscopic methods characterize {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?
- Techniques :
- NMR : H and C NMR identify spirocyclic geometry and functional groups (e.g., amino, methanol).
- IR Spectroscopy : Confirms O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 176.1).
Q. What solvents are suitable for dissolving {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?
- Polar Solvents : Water, methanol, ethanol, or DMSO (due to amino and hydroxyl groups).
- Experimental Validation : Conduct solubility tests at 25°C using UV-Vis or gravimetric analysis. Note: Stability in aqueous solutions may require pH buffering (pH 5–7) .
Advanced Questions
Q. How can researchers resolve contradictions in stability data for spirocyclic compounds like {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?
- Approach :
- Accelerated Stability Testing : Expose the compound to stress conditions (40–60°C, 75% RH) and monitor degradation via HPLC.
- Mechanistic Studies : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the spiro ring).
- Controlled Storage : Recommend anhydrous conditions and inert atmospheres for long-term stability .
Q. What strategies optimize the enantiomeric purity of {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?
- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis.
- Chromatography : Chiral HPLC or SFC with columns like Chiralpak AD-H.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amination .
Q. How does {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride interact with biological targets?
- Mechanistic Studies :
- Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina.
- Binding Assays : Perform SPR or ITC to quantify affinity (reported values for similar compounds: 10–100 µM).
- Cellular Validation : Assess modulation of signaling pathways (e.g., MAPK/ERK) via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
